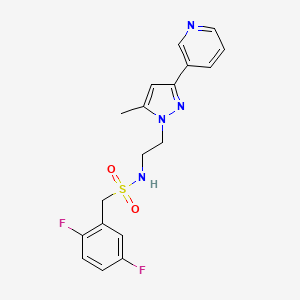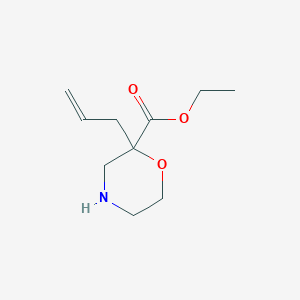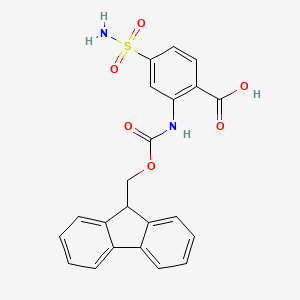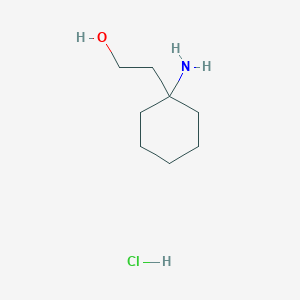![molecular formula C26H24N2O3 B2492977 N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide CAS No. 896677-00-2](/img/no-structure.png)
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinoline derivatives involves complex chemical reactions aiming to achieve specific structural features. For instance, the synthesis and evaluation of a novel anilidoquinoline derivative for its therapeutic efficacy against Japanese encephalitis involved significant antiviral and antiapoptotic effects in vitro, showcasing the intricate processes involved in creating such compounds (Ghosh et al., 2008).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide, plays a crucial role in determining their chemical behavior and potential applications. Studies like the one by Wen et al. (2006), which analyzed the molecular structure of N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate, provide insights into the planarity and intramolecular hydrogen bonding that contribute to the stability and reactivity of these molecules (Wen et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions that highlight their reactivity and potential for further modification. For example, the synthesis and antimicrobial activity of succinimido(2-aryl-4-oxo-3- {((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl) acetates demonstrated the ability of these compounds to engage in cyclization reactions with mercaptosuccinic acid, leading to products with significant biological activity (Ahmed et al., 2006).
Physical Properties Analysis
The physical properties of quinoline derivatives, including their solubility, melting point, and crystal structure, are critical for their practical applications. Research on the crystal structure and properties of quinoline derivatives, such as those presented by Karmakar et al. (2009), provides valuable information on how these compounds interact with light and other molecules, influencing their potential use in various fields (Karmakar et al., 2009).
Chemical Properties Analysis
The chemical properties of N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide, including its reactivity, stability, and interactions with other chemicals, are essential for understanding its potential applications. Studies such as the synthesis of 2-(Quinolin-4-yloxy)acetamides and their activity against Mycobacterium tuberculosis provide insights into the antimicrobial properties of these compounds, underscoring their potential in medicinal chemistry (Pissinate et al., 2016).
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide involves the reaction of 7-methoxy-2-oxo-1H-quinoline-3-carboxylic acid with 2-aminoethyl diphenylacetate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "7-methoxy-2-oxo-1H-quinoline-3-carboxylic acid", "2-aminoethyl diphenylacetate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "acetic anhydride" ], "Reaction": [ "Step 1: 7-methoxy-2-oxo-1H-quinoline-3-carboxylic acid is dissolved in a suitable solvent such as dichloromethane or dimethylformamide (DMF).", "Step 2: To the solution, 2-aminoethyl diphenylacetate is added along with DCC and DMAP as coupling agent and catalyst, respectively.", "Step 3: The reaction mixture is stirred at room temperature for several hours until completion of the reaction is confirmed by TLC or HPLC analysis.", "Step 4: The resulting intermediate is then treated with acetic anhydride in the presence of a base such as triethylamine (TEA) to form the final product.", "Step 5: The product is purified by column chromatography or recrystallization to obtain N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide as a white solid." ] } | |
CAS 编号 |
896677-00-2 |
产品名称 |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide |
分子式 |
C26H24N2O3 |
分子量 |
412.489 |
IUPAC 名称 |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C26H24N2O3/c1-31-22-13-12-20-16-21(25(29)28-23(20)17-22)14-15-27-26(30)24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16-17,24H,14-15H2,1H3,(H,27,30)(H,28,29) |
InChI 键 |
RCLBEFPHESZXPW-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2492897.png)
![1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone](/img/structure/B2492898.png)
![(Z)-ethyl 4-((4-((4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2492899.png)

![5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2492902.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone](/img/structure/B2492904.png)
![N-[3-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl]prop-2-enamide](/img/structure/B2492905.png)
![Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate](/img/structure/B2492906.png)




![N-(4-ethoxyphenyl)-2-(2-methyl-9-oxo-5,6,7,9-tetrahydro-1H-dipyrrolo[1,2-a:3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2492914.png)